4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide

Description

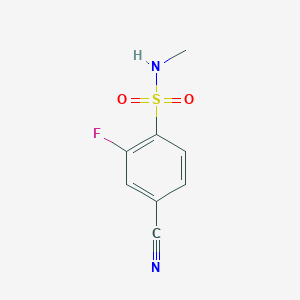

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a cyano (-CN) group at position 4, a fluorine atom at position 2, and a sulfonamide group (-SO₂NHCH₃) at position 1. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science, owing to their tunable electronic and steric properties .

Properties

Molecular Formula |

C8H7FN2O2S |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-cyano-2-fluoro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H7FN2O2S/c1-11-14(12,13)8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 |

InChI Key |

YBYFPOKUYSYWJP-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)C#N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-cyano-2-fluorobenzenesulfonyl chloride with N-methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

- Solubility : Hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorine substitution may reduce solubility but improve membrane permeability .

- Biological Activity : Cyazofamid’s imidazole ring and dimethylsulfonamide group contribute to its fungicidal properties, suggesting that heterocyclic modifications could broaden applications for the target compound .

Spectroscopic and Analytical Data

Comparative spectroscopic data from analogs (Table 2):

Notes:

- The cyano group in and the target compound produces a distinct IR peak near 2220–2230 cm⁻¹, confirming its presence .

- Fluorine substitution in the target compound may downfield-shift adjacent aromatic protons in ¹H NMR compared to hydroxyl analogs .

Biological Activity

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a cyano group and a fluorine atom, suggests unique interactions with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 194.19 g/mol. Its IUPAC name reflects its structural components, which include a sulfonamide functional group that is known for its biological activity.

The mechanism of action of sulfonamides often involves inhibition of specific enzymes or receptors. For this compound, studies suggest it may interact with carbonic anhydrase isoforms, which are involved in various physiological processes, including acid-base balance and fluid secretion. This interaction could lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.

Antimicrobial Activity

Sulfonamides have traditionally been utilized for their antibacterial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The IC50 values obtained from MTT assays indicate that the compound inhibits cell proliferation effectively.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 50 |

| A549 (Lung Cancer) | 40 |

Case Studies

- Anticancer Activity : A study investigating the effects of sulfonamide derivatives on cancer cells found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study highlights the potential use of this compound in targeted cancer therapies.

- Antimicrobial Efficacy : Another research project focused on synthesizing novel sulfonamides, including this compound, revealed promising results against resistant bacterial strains. The compound's ability to inhibit bacterial growth suggests its potential as an alternative treatment option in antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.